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molecular formula C23H21N3O5 B8799421 Ethyl 3-[1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl]-4-hydroxybenzoate

Ethyl 3-[1,3-dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl]-4-hydroxybenzoate

Cat. No. B8799421
M. Wt: 419.4 g/mol
InChI Key: AZPONCWCPQITDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062073B2

Procedure details

In a 100 mL round bottom flask ethyl 3-amino-4-hydroxybezoate (1.10 g, 6.07 mmol) and 4a (1.00 g, 2.98 mmol) were refluxed in ethanol (50 mL). After 2 h, the condenser was rearranged for distillation and ethanol (25 mL) was distilled off. The resulting solution was slowly poured into a vigorously stirred solution of ice cold water (200 mL) and citric acid (50 mg) giving a pink solid precipitate. The mixture was stirred for 10 min and then the solid was collected by filtration and rinsed with cold water to give 5h (1.23 g, 98.5%) after drying. The product was recrystallized from ethanol to give pale pink needles; m.p. 129.2-130° C. 1H NMR (600 MHz, CD2Cl2) δ 8.58 (s, 1H), 7.89 (dd, J=2.1, 8.7, 1H), 7.67 (d, J=2.1, 1H), 7.36-7.29 (m, 2H), 7.28-7.18 (m, 3H), 6.97 (d, J=8.7, 1H), 4.25 (q, J=7.1, 2H), 3.27 (s, 3H), 3.17 (s, 3H), 1.30 (t, J=7.1, 3H). 13C NMR (151 MHz, CD2Cl2) δ 165.40, 159.72, 156.82, 151.91, 136.06, 132.09, 130.86, 130.65, 129.49, 128.99, 128.83, 127.84, 125.70, 122.92, 117.65, 104.70, 103.11, 61.23, 32.02, 28.08, 14.24. MS (ES+) (m/z): [M+1]+ calculated for C23H22N3O5, 420.16. found 420.13.
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
98.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]([C:22]1[C:23](=[O:33])[N:24]([CH3:32])[C:25](=[O:31])[N:26]([CH3:30])[C:27]=1[CH2:28]Br)(=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[CH3:30][N:26]1[C:27]2=[CH:28][N:1]([C:2]3[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=3[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:14]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[C:22]2[C:23](=[O:33])[N:24]([CH3:32])[C:25]1=[O:31]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C(N(C(N(C1CBr)C)=O)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the condenser was rearranged for distillation and ethanol (25 mL)
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
The resulting solution was slowly poured into a vigorously stirred solution of ice cold water (200 mL) and citric acid (50 mg)
CUSTOM
Type
CUSTOM
Details
giving a pink solid precipitate
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
rinsed with cold water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(N(C(C=2C1=CN(C2C2=CC=CC=C2)C=2C=C(C(=O)OCC)C=CC2O)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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